Phosphonic acid, 1,3,5-triazine-2,4,6-triyltris-, hexamethyl ester
CAS No.: 903-22-0
Cat. No.: VC17161904
Molecular Formula: C9H18N3O9P3
Molecular Weight: 405.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903-22-0 |
|---|---|
| Molecular Formula | C9H18N3O9P3 |
| Molecular Weight | 405.18 g/mol |
| IUPAC Name | 2,4,6-tris(dimethoxyphosphoryl)-1,3,5-triazine |
| Standard InChI | InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3 |
| Standard InChI Key | MHSPHCZQMJJENS-UHFFFAOYSA-N |
| Canonical SMILES | COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 1,3,5-triazine ring substituted at the 2-, 4-, and 6-positions with dimethoxyphosphoryl groups (). This arrangement creates a trigonal planar geometry around the triazine nitrogen atoms, with each phosphorus center adopting a tetrahedral configuration. The InChI string (InChI=1S/C9H18N3O9P3/c1-16-22(13,17-2)7-10-8(23(14,18-3)19-4)12-9(11-7)24(15,20-5)21-6/h1-6H3) and canonical SMILES (COP(=O)(C1=NC(=NC(=N1)P(=O)(OC)OC)P(=O)(OC)OC)OC) provide unambiguous representations of its connectivity.
Physicochemical Properties
Key physical properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Density | 1.44 g/cm³ | |
| Boiling Point | 486.5°C at 760 mmHg | |
| Flash Point | 248.1°C | |
| Refractive Index | 1.471 | |
| LogP (Partition Coefficient) | 0.205 |
The relatively high boiling point and density reflect strong intermolecular interactions, likely due to dipole-dipole forces between phosphoryl groups . The low LogP value suggests limited lipophilicity, implying poor solubility in nonpolar solvents.
Synthesis and Manufacturing
Historical Context
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include singlet peaks for triazine-ring protons (δ 8.5–9.0 ppm) and doublets for methoxy groups (δ 3.7–3.9 ppm).
-
³¹P NMR: A single peak near δ 0–5 ppm would confirm equivalent phosphorus environments.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) of the compound yields an exact mass of 405.02600 Da, consistent with the molecular formula . Fragmentation patterns likely include sequential loss of methoxy groups (, 31 Da) and phosphoryl fragments.
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